molecular formula C21H18BrN5O2S B2851820 N-(4-bromo-3-methylphenyl)-2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide CAS No. 1243033-57-9

N-(4-bromo-3-methylphenyl)-2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide

Cat. No.: B2851820
CAS No.: 1243033-57-9
M. Wt: 484.37
InChI Key: QRIGOMWILAQZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide ( 1243033-57-9) is a high-purity synthetic compound supplied for chemical and pharmaceutical research. This specialized chemical features a complex molecular structure (C21H18BrN5O2S) with a molecular weight of 484.37 g/mol . The compound is characterized by a triazolopyridazine core, a pharmacophore known to be of significant interest in medicinal chemistry, linked to a 4-bromo-3-methylphenyl group via an acetamide bridge and further modified with a (4-methylphenyl)sulfanyl moiety at the 6-position of the pyridazine ring . This specific architecture suggests potential for diverse biological interactions, positioning it as a valuable scaffold for investigating new therapeutic agents. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a reference standard in bioactivity screening programs. The calculated density of the compound is 1.55±0.1 g/cm³ at 20 °C and 760 Torr, and it has a predicted pKa of 13.14±0.70 . These physicochemical properties are critical for researchers developing analytical methods or formulating compound solutions. The compound is offered in various quantities to suit different research scales, with availability documented from 2mg to 25mg . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and use appropriate personal protective equipment in a laboratory setting.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[6-(4-methylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O2S/c1-13-3-6-16(7-4-13)30-20-10-9-18-24-26(21(29)27(18)25-20)12-19(28)23-15-5-8-17(22)14(2)11-15/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIGOMWILAQZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NN3C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)Br)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a complex organic compound that exhibits significant biological activity. Its unique structure incorporates various functional groups, making it a subject of interest in medicinal chemistry and pharmacological studies.

Chemical Structure

The compound can be represented by the following structural formula:

\text{N 4 bromo 3 methylphenyl 2 6 4 methylphenyl sulfanyl 3 oxo 2H 3H 1 2 4 triazolo 4 3 b pyridazin 2 yl}acetamide}

Properties and Synthesis

The synthesis of this compound typically involves multiple steps including the formation of triazole and pyridazine rings through cyclization reactions. The synthesis process can be summarized as follows:

  • Bromination of Aromatic Rings : Utilizes brominating agents to introduce bromine into the aromatic system.
  • Formation of Triazole and Pyridazine Structures : Achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
  • Final Coupling Reactions : Combines various synthesized intermediates to yield the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values

CompoundMIC (mg/mL)MBC (mg/mL)
5a50100
5b2550
5c12.525
5d6.2512.5

From the data above, compound 5d demonstrated the highest potency against XDR-Salmonella Typhi pathogens, indicating its potential as an effective antimicrobial agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. It may inhibit essential enzymes or disrupt cellular processes critical for microbial survival.

Case Studies and Research Findings

  • Antibacterial Studies : A study reported that derivatives of this compound exhibited varying degrees of antibacterial activity against resistant strains of bacteria. The most potent derivative (5d) was further investigated for its mechanism and potential therapeutic applications.
  • In Vitro Testing : In vitro assays demonstrated that the compound could significantly reduce bacterial viability at low concentrations, suggesting a promising avenue for developing new antibacterial therapies .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other compounds that share similar structural features:

Compound NameStructural FeaturesBiological Activity
Compound ABrominated phenylModerate antibacterial
Compound BSulfanyl groupHigh cytotoxicity

This comparison indicates that while many compounds exhibit biological activity, the specific combination of functional groups in this compound may confer unique advantages in terms of potency and selectivity .

Comparison with Similar Compounds

Structural Analogues from Literature

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Key Substituents Biological/Physicochemical Notes Reference
N-(4-Fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide Triazolo[4,5-d]pyrimidine 4-Fluorobenzyl, 4-methylphenylsulfanyl Enhanced lipophilicity due to fluorine; potential CNS penetration.
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Triazolo[4,3-b]pyridazine 4-Ethoxyphenyl, 3-methyl Ethoxy group improves solubility; lacks sulfanyl moiety, reducing metabolic stability.
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide Triazolo[4,3-b]pyridazine 4-Methylphenylsulfanyl, unsubstituted acetamide Simplified structure with lower molecular weight; may exhibit reduced target affinity.

Key Structural Differences and Implications

Core Heterocycle: The target compound’s triazolo[4,3-b]pyridazine core differs from the triazolo[4,5-d]pyrimidine in . The 3-oxo group in the target compound introduces a hydrogen-bond acceptor, absent in and derivatives, which may enhance protein interactions .

Substituent Effects :

  • 4-Bromo-3-methylphenyl : Bromine’s halogen bonding and steric bulk may improve target selectivity compared to fluorine () or ethoxy () groups .
  • 4-Methylphenylsulfanyl : The sulfanyl linker in the target compound and derivatives likely increases metabolic stability compared to ether or alkyl chains .

Synthetic Accessibility :

  • Similar compounds (e.g., ) are synthesized via cesium carbonate-mediated coupling in DMF, suggesting the target compound may follow analogous routes .

Research Findings and Bioactivity Trends

  • Pharmacokinetics : The bromine and methyl groups in the target compound may enhance plasma stability compared to ’s ethoxy derivative, which is prone to oxidative metabolism .

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?

  • Methodological Answer : The synthesis involves sequential reactions, including the preparation of triazolo-pyridazine intermediates and coupling with sulfanyl acetamide groups. Key steps include:
  • Catalyst selection : Use palladium catalysts for Suzuki-Miyaura couplings to introduce aryl groups (e.g., 4-methylphenylsulfanyl) .
  • Temperature control : Maintain reaction temperatures between 60–80°C to avoid decomposition of sensitive intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol or methanol aids in crystallization .
  • Purity monitoring : Employ HPLC with UV detection (λ = 254 nm) to track intermediates and final product purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d6) to verify proton environments and carbon frameworks. For example, the acetamide carbonyl peak typically appears at ~168 ppm .
  • X-ray crystallography : Resolve bond lengths and angles of the triazolo-pyridazine core to confirm regiochemistry .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected m/z = 531.08) .

Q. What experimental protocols assess the compound’s stability under biological or storage conditions?

  • Methodological Answer :
  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the acetamide group at acidic pH) .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C indicates suitability for long-term storage) .
  • Light sensitivity : Store samples in amber vials and monitor UV-vis spectra for absorbance shifts under UV exposure .

Q. Which analytical techniques are essential for characterizing reaction intermediates and byproducts?

  • Methodological Answer :
  • Thin-layer chromatography (TLC) : Use silica gel plates with dichloromethane/methanol (9:1) to track reaction progress .
  • LC-MS : Identify low-abundance byproducts (e.g., des-bromo derivatives) via fragmentation patterns .
  • FTIR spectroscopy : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹) to confirm intermediate formation .

Advanced Research Questions

Q. How can reaction mechanisms for key transformations (e.g., triazolo-pyridazine cyclization) be elucidated?

  • Methodological Answer :
  • Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., NH groups) to study rate-determining steps .
  • Computational modeling : Use DFT calculations (B3LYP/6-31G*) to map energy barriers for cyclization pathways .
  • Trapping experiments : Add radical scavengers (e.g., TEMPO) to confirm/rule out radical intermediates during sulfanyl group coupling .

Q. What strategies address contradictory bioactivity results across different in vitro assays?

  • Methodological Answer :
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and normalize data to positive controls (e.g., staurosporine) .
  • Solubility correction : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Metabolic stability testing : Compare results in hepatocyte models (e.g., human vs. rat) to identify species-specific metabolism .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :
  • Fragment-based design : Replace the 4-bromo-3-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate target binding .
  • Bioisosteric replacement : Substitute the sulfanyl group with selenyl or ether linkages to enhance metabolic stability .
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina) to prioritize modifications improving affinity for kinase ATP pockets .

Q. What advanced techniques validate the compound’s interactions with biological targets (e.g., kinases)?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to recombinant proteins (e.g., EGFR kinase) .
  • Cryo-EM : Resolve compound-bound protein complexes to identify binding conformations .
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during target binding to refine SAR models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.